molecular formula C18H25N3O2S B2687904 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide CAS No. 686735-90-0

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide

Cat. No.: B2687904
CAS No.: 686735-90-0
M. Wt: 347.48
InChI Key: OCPPFUWOCYMBHX-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the thienopyrimidine class, which is known for its diverse biological activities, including antiviral, antioxidant, and antimalarial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide typically involves the cyclization of a suitable precursor. One common method involves the reaction of a 4,5,6,7-tetrahydrobenzo[b]thiophene derivative with benzoylisothiocyanate to form an N-benzoylthiourea derivative. This intermediate undergoes cyclization to yield the thienopyrimidine core . The reaction conditions often include heating under reflux in a solvent such as 1,4-dioxane, with a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s pharmacological properties .

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as cytotoxicity in cancer cells or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide stands out due to its unique combination of a thienopyrimidine core with a pentylpropanamide side chain.

Properties

IUPAC Name

3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-pentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-2-3-6-11-19-15(22)10-9-14-20-17(23)16-12-7-4-5-8-13(12)24-18(16)21-14/h2-11H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPPFUWOCYMBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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